

physical properties of 3-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-(2-Hydroxyethoxy)benzaldehyde**

Introduction: Understanding the Molecular Landscape

3-(2-Hydroxyethoxy)benzaldehyde (CAS No. 60345-97-3) is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and materials science.^[1] Its structure, featuring an aromatic aldehyde coupled with a flexible, hydrophilic hydroxyethoxy side chain, presents a unique combination of chemical reactivity and physical characteristics. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for more complex molecular architectures.^[1] Concurrently, the hydroxyethoxy moiety imparts polarity and hydrogen-bonding capabilities, influencing the compound's solubility, thermal behavior, and interaction with biological systems.

This guide provides a deep dive into the core physical properties of **3-(2-Hydroxyethoxy)benzaldehyde**. As Senior Application Scientists, we recognize that a thorough understanding of a compound's physical characteristics is not merely academic; it is the bedrock of successful experimental design, from ensuring reagent purity and stability to designing robust reaction and purification protocols. Here, we move beyond a simple listing of data points to explore the causality behind these properties and the experimental methodologies required for their rigorous validation.

Section 1: Chemical Identity and Physical State

A precise understanding of a molecule's identity and baseline physical characteristics is the mandatory first step in any scientific investigation. These identifiers form a universal language for researchers, ensuring reproducibility and accuracy.

Core Molecular Identifiers

The fundamental properties of **3-(2-Hydroxyethoxy)benzaldehyde** are summarized below.

The molecular weight and formula are critical for all stoichiometric calculations in synthesis, while structural identifiers like InChI and SMILES are essential for database searching and in-silico modeling.

Property	Value	Source(s)
CAS Number	60345-97-3	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1] [2]
IUPAC Name	3-(2-hydroxyethoxy)benzaldehyde	[1]
SMILES	OC(O)C1CCCC(C=O)C1	[2]
InChI	1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2	[1] [2]
InChIKey	LIUCHRXQRHVSJI-UHFFFAOYSA-N	[1] [2]

Physical Appearance: A Point of Ambiguity

The reported physical state of **3-(2-Hydroxyethoxy)benzaldehyde** presents a notable inconsistency across commercial suppliers. Some sources classify it as a solid, while others describe it as a colorless to pale yellow clear liquid.[\[2\]](#) This discrepancy is a critical data point for any researcher. It may be attributable to differences in residual solvent, polymorphic forms, or, most commonly, the purity of the material. The presence of impurities, such as starting

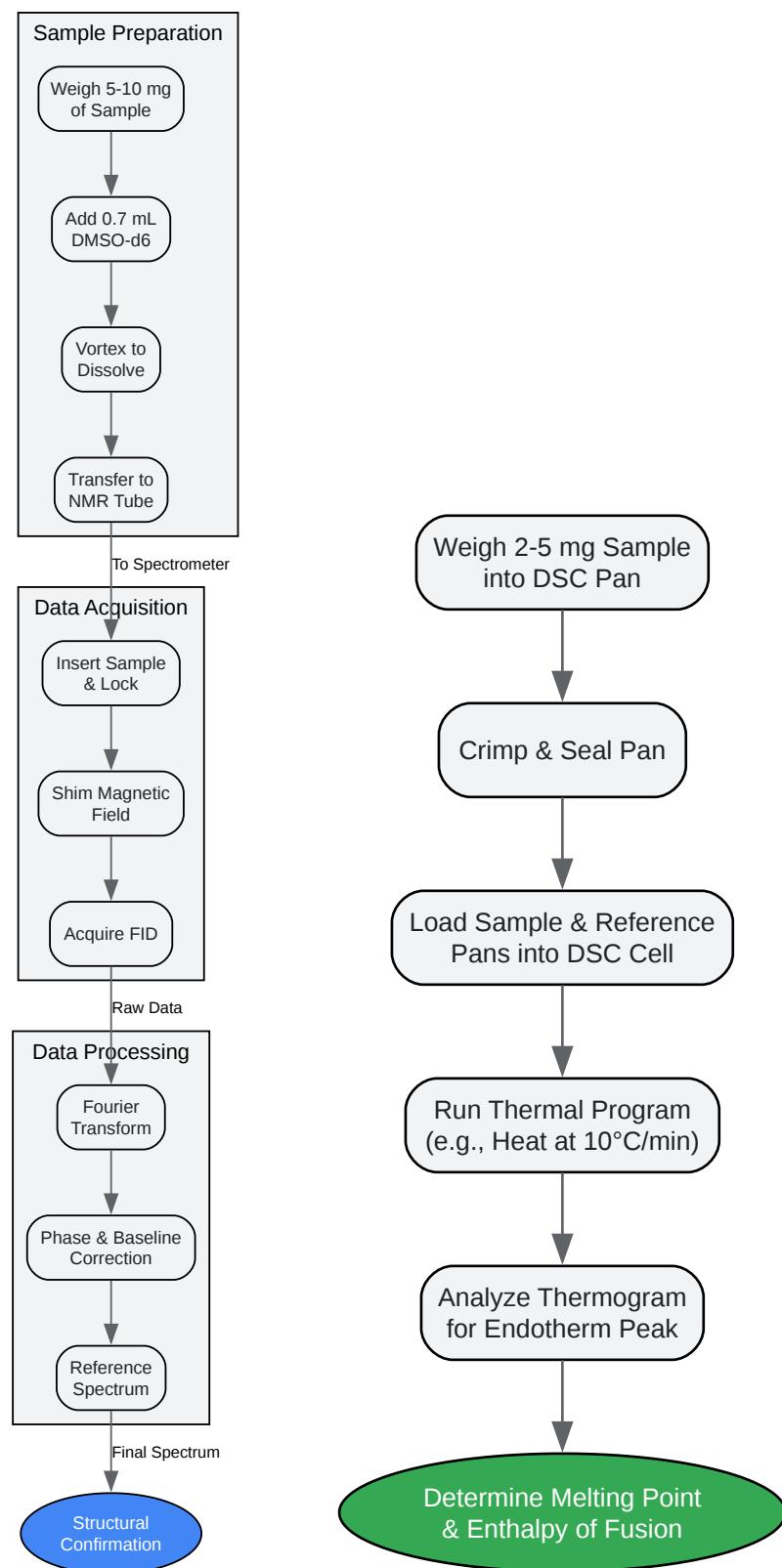
materials (e.g., 3-hydroxybenzaldehyde) or byproducts, can significantly depress the melting point, potentially causing a compound that is a solid when pure to appear as a viscous liquid or oil. Therefore, empirical verification of the physical state and purity of each new batch is a non-negotiable step in the quality control workflow.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For a compound like **3-(2-Hydroxyethoxy)benzaldehyde**, a combination of NMR and IR spectroscopy is required to confirm the connectivity of all atoms and the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this specific compound are not widely published in public databases, we can reliably predict the ^1H and ^{13}C NMR spectra based on its constituent parts. This predictive exercise is a crucial skill for chemists to verify that the material in their flask matches the structure on paper. All chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.


Predicted ^1H NMR Spectrum (in DMSO-d₆):

- Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm. This downfield shift is characteristic of protons attached to a carbonyl carbon.
- Aromatic Protons (-C₆H₄-): Four protons on the benzene ring will appear between δ 7.1-7.6 ppm. Due to the meta-substitution pattern, they will present as a complex series of multiplets (e.g., triplet, doublet of doublets).
- Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, is expected around δ 4.8-5.2 ppm. The choice of DMSO-d₆ as a solvent is deliberate here, as its hydrogen-bond accepting nature slows the proton exchange, allowing the -OH peak to be observed more reliably than in chloroform-d.
- Ethoxy Protons (-OCH₂CH₂O-): Two distinct signals are expected for the ethoxy chain. The protons on the carbon adjacent to the aromatic ring (-Ar-O-CH₂-) will likely appear as a triplet

around δ 4.1-4.3 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will appear further upfield as a triplet around δ 3.7-3.9 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

- Carbonyl Carbon (-CHO): δ ~192 ppm
- Aromatic Carbons (-C₆H₄-): δ 110-160 ppm (including the C-O at ~159 ppm and the C-CHO at ~138 ppm)
- Ethoxy Carbons (-OCH₂CH₂O-): δ ~70 ppm (for -Ar-O-CH₂) and δ ~60 ppm (for -CH₂-OH)
- Sample Preparation: Accurately weigh 5-10 mg of **3-(2-Hydroxyethoxy)benzaldehyde** into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure complete dissolution and to allow for the observation of the exchangeable hydroxyl proton.
- Dissolution: Vortex the vial until the sample is fully dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-ヒドロキシエトキシ)ベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [physical properties of 3-(2-Hydroxyethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310254#physical-properties-of-3-2-hydroxyethoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com